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Compound of Interest

Compound Name: 2-Chloro-5-fluorobenzyl bromide

Cat. No.: B1350545

This technical guide provides a comprehensive overview of the spectroscopic data for 2-
Chloro-5-fluorobenzyl bromide (C7HsBrCIF), a key intermediate in pharmaceutical and
agrochemical synthesis. The document is intended for researchers, scientists, and
professionals in drug development, offering a detailed analysis of its Nuclear Magnetic
Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics.

Molecular Structure and Spectroscopic Overview

2-Chloro-5-fluorobenzyl bromide is a disubstituted aromatic compound with the following
structure:

Structure:

Spectroscopic analysis is crucial for the structural confirmation and purity assessment of this
compound. *H and 3C NMR spectroscopy provide detailed information about the proton and
carbon framework, IR spectroscopy identifies the functional groups present, and mass
spectrometry confirms the molecular weight and reveals fragmentation patterns.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the precise structure of 2-Chloro-5-
fluorobenzyl bromide by providing information on the chemical environment of each proton
and carbon atom.
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'H NMR (Proton NMR) Data

The *H NMR spectrum is expected to show signals for the aromatic protons and the benzylic
methylene protons. The electron-withdrawing effects of the chlorine and fluorine atoms, along
with the bromine atom, will influence the chemical shifts.
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CH:z ~4.5 s (singlet) - 2H
Ar-H ~7.0-7.5 m (multiplet) - 3H

Note: The aromatic region will likely display a complex multiplet due to the various coupling
interactions between the three aromatic protons.

13C NMR (Carbon NMR) Data

The 8C NMR spectrum will show distinct signals for each of the seven carbon atoms in the
molecule. The chemical shifts are influenced by the attached halogens.

Carbon Assignment Predicted Chemical Shift (ppm)

CH2 ~30-35

Aromatic C-Br ~135-140

Aromatic C-ClI ~130-135

Aromatic C-F ~160-165 (doublet, due to C-F coupling)
Aromatic C-H ~115-130

Infrared (IR) Spectroscopy

The IR spectrum of 2-Chloro-5-fluorobenzyl bromide will exhibit characteristic absorption
bands corresponding to the vibrations of its functional groups.[1][2]
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Characteristic Absorption

Vibrational Mode Intensity
(cm~)

Aromatic C-H Stretch 3100-3000 Medium

Aliphatic C-H Stretch (CHz) 3000-2850 Medium

Aromatic C=C Stretch 1600-1450 Medium-Strong

C-F Stretch 1250-1000 Strong

C-ClI Stretch 850-550 Strong

C-Br Stretch 690-515 Strong

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of the molecule. The presence of bromine and chlorine atoms will result in characteristic
isotopic patterns in the mass spectrum.[3][4]

m/z Relative Intensity (%) Assignment

222/224/226 Moderate [M]* (Molecular ion)

143/145 High [M-Br]*

108 Moderate [M-Br-Cl]*

91 High Tropylium ion (rearrangement)

Note: The isotopic pattern for the molecular ion will be complex due to the presence of both
bromine (7°Br and 81Br in an approximate 1:1 ratio) and chlorine (3°Cl and 3’Cl in an
approximate 3:1 ratio).

Experimental Protocols

The following are general protocols for obtaining the spectroscopic data.

NMR Spectroscopy
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Sample Preparation: Dissolve 5-10 mg of 2-Chloro-5-fluorobenzyl bromide in
approximately 0.7 mL of a deuterated solvent (e.g., CDCIs) in a clean, dry NMR tube.

Instrumentation: Use a standard NMR spectrometer (e.g., 400 or 500 MHz).

Acquisition: Acquire *H and 3C NMR spectra at room temperature. For *H NMR, use a
sufficient number of scans to obtain a good signal-to-noise ratio. For 13C NMR, a larger
number of scans will be necessary due to the low natural abundance of the 13C isotope.

Processing: Process the raw data by applying a Fourier transform, phasing, and baseline
correction. Calibrate the chemical shifts using the residual solvent peak as an internal
standard.

FT-IR Spectroscopy

Sample Preparation: As 2-Chloro-5-fluorobenzyl bromide is a liquid at room temperature,
a thin film can be prepared by placing a drop of the neat liquid between two KBr or NaCl
plates.

Instrumentation: Use a Fourier-transform infrared (FT-IR) spectrometer.

Acquisition: Record the spectrum over the range of 4000-400 cm~1. Collect a background
spectrum of the clean KBr/NacCl plates prior to running the sample.

Processing: The instrument software will automatically ratio the sample spectrum to the
background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry

Sample Preparation: Dilute a small amount of 2-Chloro-5-fluorobenzyl bromide in a
suitable volatile solvent (e.g., methanol or dichloromethane).

Instrumentation: Use a mass spectrometer with an appropriate ionization source (e.g.,
electron impact - El). The instrument can be coupled with a gas chromatograph (GC-MS) for
sample introduction.

Acquisition: Introduce the sample into the ion source. For GC-MS, inject the diluted sample
onto the GC column, which will separate it from the solvent before it enters the mass
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spectrometer. Acquire the mass spectrum over a suitable m/z range (e.g., 50-300).

e Analysis: Identify the molecular ion peak and major fragment ions. Analyze the isotopic

patterns to confirm the presence of bromine and chlorine.

Workflow Visualization

The general workflow for the spectroscopic analysis of a chemical compound like 2-Chloro-5-
fluorobenzyl bromide is depicted below.
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Caption: General workflow for the synthesis, purification, and spectroscopic analysis of 2-

Chloro-5-fluorobenzyl bromide.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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